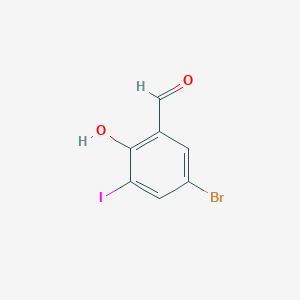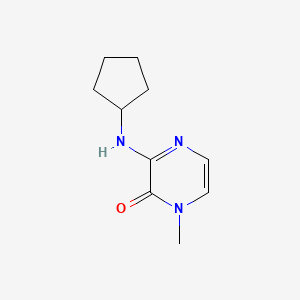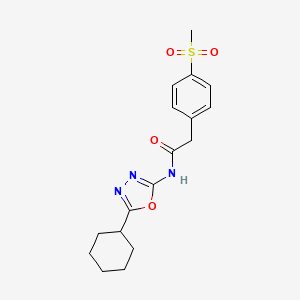
5-Bromo-2-hydroxy-3-iodobenzaldehyde
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.91 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-3-iodobenzaldehyde consists of a benzene ring substituted with bromo, hydroxy, and iodo groups . The exact spatial configuration can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
5-Bromo-2-hydroxy-3-iodobenzaldehyde is a powder with a melting point of 80-81°C . It has a molecular weight of 326.91 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in chemical synthesis. It is a useful synthon for the preparation of more complex molecules, especially in the synthesis of substituted biphenyls via Suzuki-type coupling, as demonstrated by Blasco, Ramírez de Arellano, & Sanz-Cervera (2017). Moreover, Longchao (2013) described the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from bromine and 3-tert-butyl-2-hydroxybenzaldehyde, further emphasizing the versatility of bromo-hydroxybenzaldehyde derivatives in organic synthesis (Du Longchao, 2013).
Application in Analytical Chemistry
In analytical chemistry, derivatives of 5-Bromo-2-hydroxybenzaldehyde are employed for trace metal analysis. Fathi and Yaftian (2009) used a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its application in environmental monitoring (S. Fathi & M. Yaftian, 2009).
Biochemical Research
In biochemical research, derivatives of 5-Bromo-2-hydroxybenzaldehyde show potential in medicinal chemistry. For instance, its derivatives have been explored for antioxidant activities. Rijal, Haryadi, & Anwar (2022) synthesized chalcone derivatives from halogenated vanillin, including bromo-hydroxybenzaldehyde, and evaluated their antioxidant activity, highlighting its potential in the development of new antioxidant agents (Chairul Rijal, W. Haryadi, & C. Anwar, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKYVFPHGKLLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-iodobenzaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)



![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)